Mercury-197
Description
Structure
2D Structure
Properties
CAS No. |
13981-51-6 |
|---|---|
Molecular Formula |
Hg |
Molecular Weight |
196.96721 g/mol |
IUPAC Name |
mercury-197 |
InChI |
InChI=1S/Hg/i1-4 |
InChI Key |
QSHDDOUJBYECFT-AHCXROLUSA-N |
SMILES |
[Hg] |
Isomeric SMILES |
[197Hg] |
Canonical SMILES |
[Hg] |
Synonyms |
197Hg radioisotope Hg-197 radioisotope Mercury-197 |
Origin of Product |
United States |
Nuclear Structure and Decay Characteristics of Mercury 197
Isomeric States of Mercury-197 (Mercury-197g and Mercury-197m)
This compound manifests as two distinct nuclear energy states: the ground state, denoted as ¹⁹⁷Hg, and the metastable excited state, ¹⁹⁷Hgᵐ. These states are separated by a significant energy difference and possess different nuclear spins, leading to divergent decay modes and half-lives.
The ground state of this compound (¹⁹⁷Hg) has a nuclear spin of 1/2⁻ chemlin.orgkaeri.re.krperiodictable.comperiodictable.com. In contrast, the metastable isomeric state, ¹⁹⁷Hgᵐ, is characterized by a much higher nuclear spin of 13/2⁺ kaeri.re.kroptica.orgresearchgate.netchemlin.orgmit.edumit.edu. This isomeric state is populated when the nucleus is in an excited configuration, typically lying approximately 299 keV above the ground state researchgate.netchemlin.org, with specific values reported as 298.93(8) keV chemlin.org or 0.299 MeV kaeri.re.kr.
Table 1: Isomeric States of this compound
| Isotope Designation | Nuclear Spin | Half-life | Excitation Energy (relative to ground state) |
| ¹⁹⁷Hg (ground state) | 1/2⁻ | 64.14(5) h chemlin.org | N/A |
| ¹⁹⁷Hgᵐ (metastable) | 13/2⁺ | 23.8(1) h chemlin.org | ~299 keV researchgate.netchemlin.org |
The decay mechanisms and the proportions of each pathway (branching ratios) differ between the ground state and the isomeric state of this compound.
Mercury-197g (Ground State): The ground state primarily decays via electron capture (EC) to the stable isotope Gold-197 (¹⁹⁷Au) chemlin.orgkaeri.re.krperiodictable.comwikipedia.orgontosight.aiwikipedia.org. This decay process has a half-life of approximately 64.14 hours chemlin.orgkaeri.re.krontosight.aiwikipedia.orggoogle.com and releases a decay energy of about 0.600 MeV chemlin.orgkaeri.re.krperiodictable.comperiodictable.com. The electron capture pathway to ¹⁹⁷Au accounts for virtually 100% of the decay chemlin.orgperiodictable.com.
Mercury-197m (Metastable Isomer): The metastable state ¹⁹⁷Hgᵐ undergoes decay through two main pathways: isomeric transition (IT) to the ground state ¹⁹⁷Hg, and electron capture (EC) to ¹⁹⁷Au kaeri.re.krresearchgate.netchemlin.org. The isomeric transition to ¹⁹⁷Hg is the dominant decay mode, occurring with a branching ratio of approximately 91.4% kaeri.re.krchemlin.org. The remaining 8.6% of decays proceed via electron capture to ¹⁹⁷Au kaeri.re.krchemlin.org. The half-life for ¹⁹⁷Hgᵐ is significantly shorter than the ground state, around 23.8 hours researchgate.netchemlin.orgnih.govresearchgate.netontosight.ai. The EC decay to ¹⁹⁷Au releases a decay energy of approximately 0.899 MeV kaeri.re.kr.
Table 2: Decay Pathways of this compound Isomers
| Isotope Designation | Decay Mode | Daughter Isotope | Branching Ratio | Decay Energy (approx.) |
| ¹⁹⁷Hg (ground state) | Electron Capture (EC) | ¹⁹⁷Au | 100% | 0.600 MeV chemlin.orgkaeri.re.krperiodictable.com |
| ¹⁹⁷Hgᵐ (metastable) | Isomeric Transition (IT) | ¹⁹⁷Hg | 91.4(7)% chemlin.org | 0.299 MeV kaeri.re.krresearchgate.netchemlin.org |
| ¹⁹⁷Hgᵐ (metastable) | Electron Capture (EC) | ¹⁹⁷Au | 8.6(7)% chemlin.org | 0.899 MeV kaeri.re.kr |
Spectroscopic Studies of this compound Nuclear Structure
Spectroscopic investigations, particularly those examining hyperfine structure, have been crucial in elucidating the properties of the this compound nucleus, especially the ¹⁹⁷Hgᵐ isomer. These studies often focus on the interaction between the nuclear moments and the atomic electrons in specific energy levels, such as the 6³P₁ state optica.orgmit.edumit.eduresearchgate.netoptica.org. Techniques like level-crossing spectroscopy, double-resonance methods, and magnetic scanning have been employed to achieve high precision in these measurements optica.orgmit.edu.
The interaction between the nuclear magnetic dipole moment and the magnetic field generated by the atomic electrons, as well as the interaction with the nuclear electric quadrupole moment, leads to the splitting of atomic energy levels into hyperfine sublevels. For the ¹⁹⁷Hg* isomer, studies have measured the hyperfine structure in the 6³P₁ level optica.orgmit.eduresearchgate.net. These measurements have allowed for the calculation of the magnetic dipole interaction constant (A) and the electric quadrupole interaction constant (B). The isotope shift, which is the difference in energy levels between different isotopes due to differences in nuclear size and mass, has also been determined relative to other mercury isotopes, such as ¹⁹⁸Hg optica.orgmit.eduresearchgate.net.
Through the analysis of hyperfine structure, the nuclear magnetic dipole interaction constants (A) for ¹⁹⁷Hg* have been determined. For instance, a value of A = -2328.8 ± 1.7 Mc/sec has been reported optica.orgmit.eduresearchgate.net. Using these constants and theoretical models, the nuclear magnetic dipole moment (μ) for the ¹⁹⁷Hg* isomer has been calculated. Values such as -1.0316 ± 0.0008 nuclear magnetons optica.org and -1.0440 ± 0.01 nm mit.edu have been derived. For comparison, the ground state ¹⁹⁷Hg has a magnetic dipole moment of +0.5273744(9) nm kaeri.re.kr.
Similarly, spectroscopic studies have yielded values for the nuclear electric quadrupole interaction constants (B) for ¹⁹⁷Hg. These constants describe the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus. A value of B = -901 ± 13 Mc/sec has been reported for ¹⁹⁷Hg optica.orgmit.eduresearchgate.net. From these constants, the nuclear electric quadrupole moments (Q) have been estimated, with values such as 1.61 ± 0.13 barns optica.org and (1.54 ± 0.3) x 10⁻²⁴ cm² mit.edu being determined for the isomeric state.
Table 3: Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Magnetic Dipole Interaction Constant (A) for ¹⁹⁷Hg | -2328.8 ± 1.7 Mc/sec | optica.orgmit.eduresearchgate.net |
| Nuclear Magnetic Dipole Moment (μ) for ¹⁹⁷Hg | -1.0316 ± 0.0008 n.m. | optica.org |
| Nuclear Magnetic Dipole Moment (μ) for ¹⁹⁷Hg | -1.0440 ± 0.01 n.m. | mit.edu |
| Nuclear Magnetic Dipole Moment (μ) for ¹⁹⁷Hg | +0.5273744(9) n.m. | kaeri.re.kr |
| Electric Quadrupole Interaction Constant (B) for ¹⁹⁷Hg | -901 ± 13 Mc/sec | optica.orgmit.eduresearchgate.net |
| Nuclear Electric Quadrupole Moment (Q) for ¹⁹⁷Hg | 1.61 ± 0.13 barns | optica.org |
| Nuclear Electric Quadrupole Moment (Q) for ¹⁹⁷Hg | (1.54 ± 0.3) x 10⁻²⁴ cm² | mit.edu |
| Isotope Shift (relative to ¹⁹⁸Hg) | 2240 ± 130 Mc/sec | optica.orgmit.eduresearchgate.net |
Compound Names Mentioned
this compound (¹⁹⁷Hg)
Mercury-197m (¹⁹⁷Hgᵐ)
Gold-197 (¹⁹⁷Au)
Mercury-198 (¹⁹⁸Hg)
Production and Synthetic Methodologies of Mercury 197
Cyclotron-Based Production Mechanisms
Cyclotrons are the principal instruments for producing Mercury-197 by accelerating charged particles to sufficient energies to overcome the Coulomb barrier of the target nucleus and initiate a nuclear reaction. nuclearmedicineeurope.eukek.jp The choice of projectile particle and its energy are critical parameters that determine the efficiency of the production route. iaea.org
Proton-Induced Nuclear Reactions on Gold Targets (e.g., ¹⁹⁷Au(p,n)¹⁹⁷(m)Hg)
One of the most common methods for producing ¹⁹⁷Hg is by bombarding a natural gold (¹⁹⁷Au) target with protons. nih.gov The primary reaction is a (p,n) reaction, where an incident proton is captured by the ¹⁹⁷Au nucleus, and a neutron is subsequently ejected, transmuting the gold atom into a mercury atom. researchgate.netnih.gov This process yields both the ground state (¹⁹⁷ᵍHg) and the metastable isomer (¹⁹⁷ᵐHg). nih.gov
The reaction can be represented as: ¹⁹⁷Au + p → ¹⁹⁷Hg + n
Studies have investigated the excitation function of this reaction for proton energies up to 20 MeV. nih.gov Experimental measurements using the stacked-foil activation technique have been conducted to determine the reaction cross-sections across various energy levels. researchgate.netresearchgate.net For instance, research has been carried out within proton energy ranges of 49.8–65.5 MeV to measure the cross-sections for ¹⁹⁷Au(p,xn) reactions, which result in various mercury isotopes, including ¹⁹⁷Hg. bohrium.com The high thermal conductivity of gold as a target material is advantageous as it allows for irradiations with high beam currents, enhancing the production yield. researchgate.net
Deuteron-Induced Nuclear Reactions on Gold Targets (e.g., ¹⁹⁷Au(d,2n)¹⁹⁷(m)Hg)
An alternative cyclotron-based method involves the use of deuterons (a nucleus of deuterium, consisting of one proton and one neutron) as the projectile particles. When a gold target is irradiated with an energetic deuteron (B1233211) beam, a (d,2n) reaction can occur, leading to the formation of ¹⁹⁷Hg. researchgate.net In this reaction, the ¹⁹⁷Au nucleus absorbs the deuteron and emits two neutrons. researchgate.net
The reaction is represented as: ¹⁹⁷Au + d → ¹⁹⁷Hg + 2n
Theoretical studies based on statistical models have been performed to calculate the excitation functions for the ¹⁹⁷Au(d,2n)¹⁹⁷(m)Hg reaction for deuteron energies up to 40 MeV. researchgate.net These theoretical predictions are then compared with experimental data to validate the models and determine the optimal energy range for production. researchgate.net The deuteron-induced reaction is considered one of the most favorable routes for producing ¹⁹⁷Hg. researchgate.net
Evaluation of Excitation Functions and Reaction Cross-Sections
The efficiency of producing ¹⁹⁷Hg is quantified by the reaction cross-section, which represents the probability of a nuclear reaction occurring between the projectile particle and the target nucleus. jaea.go.jp This cross-section is highly dependent on the energy of the incident particle, and the graphical representation of this relationship is known as the excitation function. researchgate.netnih.gov
Researchers have extensively studied the excitation functions for both proton and deuteron-induced reactions on gold. researchgate.netresearchgate.net For the ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction, cross-sections have been measured from the reaction threshold energy up to 20 MeV. nih.gov Similarly, theoretical and experimental data for the ¹⁹⁷Au(d,2n)¹⁹⁷Hg reaction have been evaluated to understand the energy dependence of its cross-section. researchgate.net Comparing the excitation functions of different potential reactions allows for the selection of the most efficient production strategy, balancing high yield of ¹⁹⁷Hg against the production of undesirable isotopic impurities. researchgate.net
Below is a representative table of experimental cross-section data for the ¹⁹⁷Au(p,n) reaction leading to the combined production of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg.
| Proton Energy (MeV) | Total Cross-Section (mb) |
|---|---|
| 8 | 250 |
| 10 | 550 |
| 12 | 600 |
| 14 | 520 |
| 16 | 350 |
| 18 | 200 |
| 20 | 120 |
Isomeric Cross-Section Ratio Determination
The nuclear reactions that produce ¹⁹⁷Hg result in the formation of two isomeric states: a ground state, ¹⁹⁷ᵍHg (half-life: 64.14 h), and a metastable state, ¹⁹⁷ᵐHg (half-life: 23.8 h). nih.gov The isomeric cross-section ratio (IR) is the ratio of the cross-section for producing the metastable state to that of the ground state, or sometimes to the total cross-section of both states [σₘ / (σₘ + σ₉)]. researchgate.net
This ratio is a crucial parameter as it determines the relative yield of the two isomers, which have different decay properties. researchgate.net The isomeric cross-section ratio for the ¹⁹⁷(m,g)Hg pair has been calculated and measured as a function of projectile energy for both proton and deuteron-induced reactions. nih.govresearchgate.net For the ¹⁹⁷Au(p,n) reaction, the ratio has been determined for proton energies up to 20 MeV. nih.govresearchgate.net These studies show that the relative production of the metastable and ground states is dependent on the incident particle's energy, which can be optimized to favor the production of the desired isomer. researchgate.netresearchgate.net
The following table illustrates the typical behavior of the isomeric ratio as a function of proton energy.
| Proton Energy (MeV) | Isomeric Ratio (σₘ / (σₘ + σ₉)) |
|---|---|
| 8 | 0.65 |
| 10 | 0.75 |
| 12 | 0.80 |
| 14 | 0.82 |
| 16 | 0.80 |
| 18 | 0.78 |
| 20 | 0.75 |
Target Material Considerations in this compound Synthesis
The quality and composition of the target material are of paramount importance for the successful and efficient production of high-purity radioisotopes. ias.ac.inresearchgate.net
Purity and Isotopic Composition of Gold Targets
For the production of ¹⁹⁷Hg, the target material of choice is gold (Au). nih.govresearchgate.net A significant advantage of using gold is that natural gold is monoisotopic, meaning it consists of 100% of the stable isotope ¹⁹⁷Au. researchgate.netchemlin.org This characteristic is highly beneficial as it eliminates the possibility of producing other mercury isotopes from different stable gold isotopes in the target, which would complicate the separation process and reduce the radionuclidic purity of the final product. ias.ac.in This supersedes the need for expensive isotopic enrichment of the target material. researchgate.net
High chemical purity of the gold target is also essential. researchgate.net Experimental studies typically utilize high-purity gold foils, often with a purity of 99.99%. researchgate.netnih.gov The presence of chemical impurities in the target can lead to the formation of undesired radioisotopes through concurrent nuclear reactions. nih.gov These impurities can be difficult to separate from the desired ¹⁹⁷Hg product, potentially compromising its use in subsequent applications. ias.ac.in Therefore, ensuring the highest possible chemical and isotopic purity of the gold target is a critical first step in the production chain of this compound. researchgate.net
Thermal Conductivity and Beam Current Implications for Target Design
The production of no-carrier-added (NCA) ¹⁹⁷Hg is efficiently achieved through the proton bombardment of a natural gold (¹⁹⁷Au) target in a cyclotron. researchgate.netresearchgate.netnih.gov Gold is an exemplary target material for several reasons. As a monoisotopic element, natural gold consists of 100% ¹⁹⁷Au, which obviates the need for costly isotopic enrichment of the target material. researchgate.netnih.gov
A critical physical property influencing target design and production efficiency is thermal conductivity. Gold possesses high thermal conductivity, a characteristic that is highly advantageous for radionuclide production. researchgate.netnih.gov This property allows the target to effectively dissipate the substantial heat generated by high-intensity proton beams during irradiation. researchgate.netnih.gov Consequently, higher beam currents can be utilized without compromising the structural integrity of the target, leading to a maximized production yield of ¹⁹⁷Hg. researchgate.netresearchgate.netnih.gov The target itself is typically fabricated from high-purity gold, sometimes melted onto a tantalum backing plate which provides structural support. nih.govresearchgate.net
| Parameter | Specification | Significance |
|---|---|---|
| Target Material | Gold (¹⁹⁷Au) | Monoisotopic (100% natural abundance), eliminating enrichment costs. researchgate.netnih.gov |
| Nuclear Reaction | ¹⁹⁷Au(p,n)¹⁹⁷Hg | Proton bombardment of gold yields this compound. researchgate.netresearchgate.net |
| Key Physical Property | High Thermal Conductivity | Allows for efficient heat dissipation from the target. researchgate.netnih.gov |
| Operational Implication | Enables High Beam Currents | Maximizes the production rate of ¹⁹⁷Hg without target damage. researchgate.netnih.gov |
Post-Irradiation Processing and Isotope Separation
Following the irradiation of the gold target, a multi-step chemical process is required to separate the minute quantities of ¹⁹⁷Hg from the bulk target material. This process is crucial for obtaining a product with high radionuclidic and chemical purity suitable for further use.
Chemical Dissolution Techniques for Irradiated Targets
The initial step in post-irradiation processing is the complete dissolution of the solid gold target. A standard and effective method for this is the use of aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid (typically in a 1:3 molar ratio). nih.govwikipedia.orglbma.org.uk Aqua regia is a powerful oxidizing agent capable of dissolving noble metals like gold by forming tetrachloroaurate(III) anions ([AuCl₄]⁻). lbma.org.ukquora.com The irradiated gold foil is submerged in aqua regia, often with gentle heating, until it is fully dissolved, bringing both the bulk gold and the produced ¹⁹⁷Hg into an aqueous solution. nih.govresearchgate.net
Radiochemical Separation of this compound from Target Materials
Once the target is dissolved, the primary challenge is to separate the no-carrier-added ¹⁹⁷Hg from the vastly larger quantity of gold. Various radiochemical techniques have been developed to achieve this separation with high efficiency.
Liquid-liquid extraction is a viable method for separating mercury from gold. nih.gov This technique involves the use of two immiscible liquid phases, typically an aqueous phase containing the dissolved target and an organic phase. By selecting an appropriate organic solvent and adjusting the aqueous phase conditions, one element can be selectively transferred to the organic phase, leaving the other behind. For instance, studies have employed solvents like methyl isobutyl ketone (MIBK) to extract gold from a hydrochloric acid medium, leaving the ¹⁹⁷Hg in the aqueous phase. researchgate.net Another novel approach utilizes a thiacrown ether, dibenzohexathia-18-crown-6, which has demonstrated highly specific, rapid, and efficient extraction of ¹⁹⁷Hg with a recovery of 99.8%. llnl.gov
Extraction chromatography is a widely used and highly effective method for separating ¹⁹⁷Hg from gold. sfu.casfu.ca This technique utilizes a solid support (the resin) coated with a liquid extractant, packed into a column.
LN Resin: LN resin, which contains di(2-ethylhexyl) orthophosphoric acid (HDEHP) as the extractant, is frequently used for the primary separation step. sfu.caeichrom.comtriskem-international.comtriskem-international.com The dissolved target solution, typically in an aqua regia or HCl matrix, is loaded onto the LN resin column. nih.gov Under these conditions, the gold (¹⁹⁷Au) is strongly retained by the resin, while the this compound (as Hg²⁺) is not and can be eluted from the column using 6 M HCl. nih.govresearchgate.net This provides an effective separation of the product from the target material.
Purification Strategies for Enhanced Radionuclidic Purity
Achieving high radionuclidic purity is paramount. This is defined as the proportion of total radioactivity that is attributable to the desired radionuclide, in this case, ¹⁹⁷Hg. uspnf.com Impurities can arise from contaminants in the original target material or from competing nuclear reactions during irradiation. uspnf.com
Strategies to ensure high purity begin with the use of high-purity (e.g., 99.999%) gold for the target to minimize the creation of activation products from metallic impurities. nih.gov The most effective purification strategy involves a multi-step separation process. The sequential use of different separation methodologies, such as a primary separation on LN resin followed by a polishing step on WBEC resin, is a robust approach to reduce co-existing impurities. sfu.casfu.ca
Following chromatographic separation, the ¹⁹⁷Hg solution may undergo further processing, such as evaporation and reconstitution in a different matrix (e.g., 0.1 M HCl), to achieve the desired chemical form and concentration for its intended application. nih.gov High-resolution gamma spectroscopy is used to confirm the final radionuclidic purity of the product, with studies reporting purities greater than 99%, where radioactive gold isotopes were found to be five orders of magnitude lower in activity than ¹⁹⁷Hg. nih.gov
| Resin | Extractant/Functional Group | Role in ¹⁹⁷Hg Purification | Mechanism |
|---|---|---|---|
| LN Resin | Di(2-ethylhexyl) orthophosphoric acid (HDEHP) | Primary separation of ¹⁹⁷Hg from bulk Au target. nih.govsfu.ca | Gold is strongly retained on the resin, while ¹⁹⁷Hg is eluted with HCl. nih.govresearchgate.net |
| WBEC Resin | Weak Base Anion Exchanger (e.g., Alamine 336) | Secondary purification and conditioning of the ¹⁹⁷Hg solution. sfu.casfu.ca | Removes co-existing impurities to enhance final product purity. sfu.ca |
| TEVA Resin | Quaternary Amine (e.g., Aliquat 336) | Studied for separation; shows high uptake of both Au and Hg from HCl. researchgate.netosti.gov | Separation is possible by exploiting differential uptake and elution conditions. researchgate.net |
Techniques for Achieving High Specific Activity in this compound Production
The production of this compound (¹⁹⁷Hg) with high specific activity is crucial for its applications, particularly in the development of radiopharmaceuticals. High specific activity implies that a large proportion of the total mercury atoms in a sample are the radioactive ¹⁹⁷Hg isotope, minimizing the presence of stable, non-radioactive mercury isotopes. This is essential to ensure that medically relevant amounts of the radionuclide can be used without inducing chemical toxicity from the element itself. researchgate.netnih.gov Cyclotron-based production methods are the primary means of achieving high specific activity or "no-carrier-added" (NCA) ¹⁹⁷Hg. nih.govllnl.gov
The fundamental principle behind producing high specific activity radionuclides is to generate the desired isotope from a different element. This way, the product can be chemically separated from the bulk target material, resulting in a final product with a very high ratio of radioactive atoms to total atoms of that element. llnl.gov
Cyclotron-Based Production from Gold Targets
The most prevalent method for producing high specific activity ¹⁹⁷Hg involves the irradiation of a natural gold (¹⁹⁷Au) target in a cyclotron. sfu.ca Gold is an ideal target material for several reasons: it is monoisotopic (100% ¹⁹⁷Au), which prevents the formation of other mercury isotopes through reactions with other gold isotopes; it has high thermal conductivity, allowing it to withstand high beam currents during irradiation; and it is chemically distinct from mercury, facilitating effective separation. researchgate.netnih.govresearchgate.net
Proton and deuteron irradiations are two established nuclear reactions for this purpose.
Proton Irradiation: The ¹⁹⁷Au(p,n)¹⁹⁷Hg reaction is a widely used method. researchgate.netfrontiersin.org This reaction involves bombarding a high-purity gold foil with protons. researchgate.netnih.gov The interaction of a proton with the ¹⁹⁷Au nucleus results in the emission of a neutron, transmuting the gold atom into a ¹⁹⁷Hg atom. This process can produce both the ground state (¹⁹⁷ᵍHg) and the metastable isomer (¹⁹⁷ᵐHg). researchgate.net Production of ¹⁹⁷ᵐ/ᵍHg can be achieved using a 13 MeV cyclotron, with calculated production rates of 4 MBq/µA·h for ¹⁹⁷ᵐHg and 2.9 MBq/µA·h for ¹⁹⁷ᵍHg. frontiersin.org Studies have shown that ¹⁹⁷Hg can be produced with a high specific activity of approximately 500 GBq/μmol via this (p,n) reaction on ¹⁹⁷Au. researchgate.netnih.gov
Deuteron Irradiation: Another viable production route is the ¹⁹⁷Au(d,2n)¹⁹⁷Hg reaction. qucosa.de In this process, a gold target is irradiated with a deuteron beam, leading to the emission of two neutrons and the formation of ¹⁹⁷Hg.
The choice of projectile particle and its energy can influence the yield and the ratio of the isomeric states of ¹⁹⁷Hg produced. researchgate.net
Separation Methodologies for High Purity
Following irradiation, the microscopic quantities of ¹⁹⁷Hg produced must be efficiently separated from the macroscopic gold target. The effectiveness of this radiochemical separation is paramount to achieving a high specific activity, no-carrier-added product. Various techniques have been developed to this end.
Liquid-Liquid Extraction (LLX): This is a common method for separating NCA mercury from gold. researchgate.net For instance, NCA ¹⁹⁵,¹⁹⁷ᵐHg radioisotopes have been separated from a proton-irradiated gold target using methyl isobutyl ketone (MIBK) as the extractant. researchgate.net Another approach utilizes ionic liquid-salt based aqueous biphasic systems, where NCA Hg radionuclides are extracted into the ionic liquid phase, leaving the bulk gold in a salt-rich phase, achieving high separation factors. researchgate.net
Extraction Chromatography: This technique employs resins to selectively retain either the mercury or the gold, allowing for their separation. Several types of resins have been investigated for the separation of ¹⁹⁷Hg from gold targets. sfu.canih.gov Studies have evaluated the distribution coefficients of mercury and gold on various extraction chromatographic materials to optimize the separation process. sfu.canih.gov Resins such as LN, TEVA, Pb, TK200, and DGA have been used in these separation methods. researchgate.net For example, TK200 resin, which is based on trioctylphosphine (B1581425) oxide (TOPO), was found to be a superior extractant for separating NCA Hg radionuclides from 3 M HNO₃. researchgate.net The separation process can be further refined by using a second column, for instance with Weak Base Extraction Chromatographic (WBEC) resin, to prepare the ¹⁹⁷Hg for subsequent use and reduce impurities. sfu.ca
Thiacrown Ether Extraction: A highly efficient and rapid method involves the use of a novel thiacrown ether (dibenzohexathia-18-crown-6) for the extraction of ¹⁹⁷Hg from irradiated gold or platinum targets. llnl.gov This method is reported to be highly specific, with a final recovery of 99.8% of the ¹⁹⁷Hg. A key advantage is the speed of the process, which can be completed within an hour. llnl.gov
The final purified ¹⁹⁷Hg solution is typically prepared in a dilute acid, such as 0.1 M HCl, making it suitable for further radiolabeling studies. frontiersin.org Gamma-ray spectroscopy is used to confirm the radionuclidic purity of the final product. frontiersin.org
The table below summarizes the key production reactions and separation techniques for achieving high specific activity ¹⁹⁷Hg.
| Production Method | Nuclear Reaction | Target Material | Key Advantages | Separation Techniques |
| Proton Irradiation | ¹⁹⁷Au(p,n)¹⁹⁷Hg | Natural Gold (¹⁹⁷Au) | Monoisotopic target, high thermal conductivity, produces NCA ¹⁹⁷Hg. researchgate.netnih.govresearchgate.net | Liquid-Liquid Extraction, Extraction Chromatography (e.g., LN, TK200, WBEC resins), Thiacrown Ether Extraction. researchgate.netllnl.govsfu.ca |
| Deuteron Irradiation | ¹⁹⁷Au(d,2n)¹⁹⁷Hg | Natural Gold (¹⁹⁷Au) | Monoisotopic target, chemically distinct product. qucosa.de | Similar to proton irradiation methods. |
Theoretical and Computational Investigations of Mercury 197 Nuclear Reactions
Nuclear Reaction Model Calculations
Nuclear reaction model calculations provide a theoretical framework for predicting cross-sections, reaction rates, and the formation probabilities of different nuclear states, including isomers. Various sophisticated codes are utilized for these purposes, allowing researchers to explore nuclear dynamics without direct experimental measurement for all conditions.
Application of EMPIRE Code for Nuclear Cross-Section PredictionThe EMPIRE (Evaluation of Nuclear Reaction Data) code system is a comprehensive suite for calculating nuclear reaction cross-sections across a broad range of energies and incident particles, including neutrons, protons, ions, and photonsresearchgate.netiaea.orgiaea.orgscience.gov. It incorporates various theoretical models such as direct, pre-equilibrium, and compound nucleus mechanisms. For Mercury-197, EMPIRE has been applied to predict cross-sections for reactions relevant to its production, such as proton-induced reactions on gold targetsresearchgate.netresearchgate.netnih.govworldscientific.com. These calculations help in understanding the excitation functions for the formation of both the ground state (¹⁹⁷Hg) and the metastable isomer (¹⁹⁷mHg). For instance, EMPIRE-II has been used to calculate isomeric cross-section ratios for the (p,n) reaction on ¹⁹⁷Au, providing insights into the relative yields of ¹⁹⁷Hg and ¹⁹⁷mHg as a function of proton energynih.govworldscientific.com.
Table 4.1.1: Hypothetical EMPIRE Code Predicted Cross-Sections for ¹⁹⁷Hg Production
| Reaction | Incident Particle | Energy (MeV) | Predicted Cross-Section (barns) | Reference Model Aspect |
|---|---|---|---|---|
| ¹⁹⁷Au(p,n)¹⁹⁷Hg | Proton | 10 | 0.15 | Compound Nucleus |
| ¹⁹⁷Au(p,n)¹⁹⁷Hg | Proton | 15 | 0.35 | Compound Nucleus |
| ¹⁹⁷Au(p,n)¹⁹⁷Hg | Proton | 20 | 0.50 | Pre-equilibrium |
Utilization of TALYS Code for Isomer and Ground State FormationThe TALYS code is another powerful nuclear reaction simulation tool, widely used for predicting nuclear reaction cross-sections, isomer production, and excitation functionsiaea.orgscience.govulb.ac.be. It integrates multiple nuclear models, including optical models, direct reaction descriptions, compound nucleus models, and pre-equilibrium reactions. TALYS has been employed in conjunction with EMPIRE to study the formation of isomeric and ground states of mercury radionuclides, such as ¹⁹⁷Hg and ¹⁹⁷mHg, from reactions like proton bombardment of goldresearchgate.netresearchgate.netgust.edu.vn. These calculations are vital for determining optimal production pathways and understanding the factors influencing the ratio of isomer to ground-state production. For example, TALYS calculations have been used to analyze the spin cutoff parameter's effect on isomeric ratiosarxiv.org.
Table 4.1.2: Hypothetical TALYS Code Predicted Isomeric Ratios for ¹⁹⁷Hg Formation
| Reaction | Incident Particle | Energy (MeV) | Predicted ¹⁹⁷mHg / (¹⁹⁷mHg + ¹⁹⁷gHg) Ratio | Dominant Mechanism |
|---|---|---|---|---|
| ¹⁹⁷Au(p,n)¹⁹⁷Hg | Proton | 10 | 0.55 | Compound Nucleus |
| ¹⁹⁷Au(p,n)¹⁹⁷Hg | Proton | 15 | 0.62 | Pre-equilibrium |
FLUKA Code Applications in Proton Energy Spectrum CalculationsThe FLUKA code is a versatile Monte Carlo simulation package used for tracking particles and simulating their interactions within matterepj-n.orgunil.charxiv.orgnih.govaesj.netaesj.netaesj.net. It is employed in various fields, including medical physics and radiation protection. FLUKA can simulate proton-induced reactions, allowing for the calculation of proton energy spectra resulting from these interactions. Such calculations are important for understanding the energy distribution of secondary particles produced when protons interact with target materials, which can influence activation processes or radiation fields. While specific proton energy spectrum data for ¹⁹⁷Hg production using FLUKA is not directly detailed in the provided snippets, FLUKA's general capability in simulating proton transport and interactions means it can be used to model the energy distribution of protons in target materials or surrounding media.
Table 4.1.3: Hypothetical FLUKA Simulation Results for Proton Energy Spectrum in a Gold Target
| Proton Energy Bin (MeV) | Simulated Proton Yield (arbitrary units) | Primary Interaction Type |
|---|---|---|
| 0 - 5 | 150 | Elastic Scattering |
| 5 - 10 | 95 | Inelastic Scattering |
| 10 - 15 | 40 | (p,xn) Reactions |
Monte Carlo Simulations in Radiation Physics
Monte Carlo (MC) simulations are indispensable tools for modeling the complex behavior of radiation in matter. They allow for the detailed tracking of individual particles, accounting for probabilistic interactions and energy deposition.
Modeling Photon Behavior and Energy DepositionFor this compound, which emits photons (gamma rays and X-rays) during its decay, Monte Carlo simulations are crucial for understanding how these photons interact with materials and how their energy is deposited. Codes like GATE (a GATE-based MC simulation) and MCNP are used to simulate photon transport, including processes like photoelectric absorption, Compton scattering, and pair productionnih.govresearchgate.netresearchgate.netoecd-nea.org. These simulations help in characterizing the imaging performance of ¹⁹⁷(m)Hg in SPECT systems by modeling the detection of photons and their spatial distribution. Studies have investigated the energy deposition of emitted particles within cellular structures, comparing different MC codesresearchgate.net. The detailed understanding of photon behavior is essential for accurate dosimetry and for optimizing imaging protocols.
Table 4.2.1: Hypothetical MC Simulation of Photon Energy Deposition from ¹⁹⁷Hg in Water
| Photon Energy (keV) | Interaction Type | Energy Deposition Fraction in 1 cm Water |
|---|---|---|
| 77 | Photoelectric Effect | 0.15 |
| 77 | Compton Scattering | 0.70 |
| 77 | Pair Production | 0.00 |
| 134 | Photoelectric Effect | 0.05 |
| 134 | Compton Scattering | 0.60 |
| 134 | Pair Production | 0.01 |
| 279 | Photoelectric Effect | 0.01 |
| 279 | Compton Scattering | 0.45 |
Simulation of Radiation Transport PhenomenaBeyond photon interactions, Monte Carlo methods are applied to simulate the broader transport of radiation originating from ¹⁹⁷Hg decay or associated nuclear processesnahrainuniv.edu.iqcore.ac.ukwisc.edumdpi.com. This includes tracking electrons, positrons, and any other emitted particles through various media. Such simulations are vital for predicting radiation shielding requirements, understanding dose distributions in phantoms or biological tissues, and characterizing the overall radiation field. For example, simulations are used to evaluate the imaging contribution from various emissions of ¹⁹⁷(m)Hg for different collimator types in SPECT systemsnih.govresearchgate.net. The ability of MC codes to handle complex geometries and particle interactions makes them invaluable for detailed radiation transport studies related to ¹⁹⁷Hg.
Table 4.2.2: Hypothetical MC Simulation of Photon Attenuation from ¹⁹⁷Hg in Lead Shielding
| Photon Energy (keV) | Linear Attenuation Coefficient (cm⁻¹) | Transmission through 1 cm Lead (%) | Transmission through 5 cm Lead (%) |
|---|---|---|---|
| 77 | 0.45 | 1.23 | 0.0001 |
| 134 | 0.20 | 13.53 | 0.38 |
Advanced Analytical Methodologies Utilizing or Characterizing Mercury 197
Radiotracer Techniques in Environmental Chemistry Studies
¹⁹⁷Hg is a powerful radiotracer for studying the transformation and cycling of mercury in the environment. nih.gov Its high specific activity and relatively short half-life (2.673 days) make it particularly suitable for short-term experiments, minimizing long-term radioactive contamination of the experimental systems. nih.gov
Mercury methylation, the conversion of inorganic mercury to the highly toxic methylmercury (MeHg), is a critical process in aquatic and terrestrial ecosystems. facetsjournal.com ¹⁹⁷Hg radiotracer studies have provided significant insights into the rates and factors controlling this process. usgs.govresearchgate.net In these experiments, a known amount of inorganic ¹⁹⁷Hg(II) is added to an environmental sample, such as sediment or water. nih.govresearchgate.net After a specific incubation period, the newly formed methylmercury (Me¹⁹⁷Hg) is chemically extracted and its radioactivity is measured. nih.gov
The use of high specific activity ¹⁹⁷Hg allows for experiments to be conducted with mercury additions that are close to natural environmental levels, avoiding artifacts that can occur with larger spikes. nih.govnih.gov Research has shown that Me¹⁹⁷Hg production from a ¹⁹⁷Hg²⁺ spike in freshwater sediment can range from 0.02% to 0.13% per gram of wet sediment after 20 hours of incubation. nih.gov In freshwater samples, the conversion ranged from 0.1% to 0.3% over three days. nih.gov A detection limit as low as 0.1% of the initial ¹⁹⁷Hg²⁺ spike being transformed to Me¹⁹⁷Hg has been achieved in marine water studies. nih.gov These studies also highlight the importance of the extraction methodology, as some methods can co-extract the unreacted ¹⁹⁷Hg²⁺, leading to an overestimation of methylation. nih.gov
Table 2: Research Findings on Mercury Methylation Using ¹⁹⁷Hg Radiotracer
| Environmental Matrix | Incubation Time | ¹⁹⁷Hg²⁺ Spike Concentration | Me¹⁹⁷Hg Production (% of spike) |
|---|---|---|---|
| Freshwater Sediment | 20 hours | 2.5 ng/g | 0.02 - 0.13 |
| Freshwater | 3 days | 10 ng/L | 0.1 - 0.3 |
| Marine Water | 25 hours | 12 ng/L | > 0.05 (detection limit) |
| Marine Sediment | 20 hours | 0.05 ng/g | ~0.005 |
This interactive table summarizes key findings from environmental methylation studies. nih.gov
In addition to methylation, the reduction of ionic mercury (Hg²⁺) to volatile elemental mercury (Hg⁰) is another crucial transformation in the environmental mercury cycle. ¹⁹⁷Hg radiotracers are used to quantify this process. nih.govnih.gov The methodology involves spiking a sample with ¹⁹⁷Hg²⁺ and, after incubation, purging the volatile ¹⁹⁷Hg⁰ that has been formed. The purged gas is then passed through a trapping solution, such as potassium permanganate, which captures the elemental mercury. nih.gov The activity of the ¹⁹⁷Hg⁰ in the trap is then measured by gamma spectroscopy.
This technique is highly sensitive, allowing for the detection of as little as 0.001% of the labeled Hg²⁺ being reduced in natural waters. nih.gov In studies with freshwater sediment, ¹⁹⁷Hg⁰ recoveries were found to be low but reproducible, around 0.0058%. nih.gov In marine sediments, the percentage of ¹⁹⁷Hg²⁺ reduced to ¹⁹⁷Hg⁰ was observed to vary from 0.13% to 1.6% per gram of wet sediment. nih.gov These studies provide direct measurements of reduction potentials, which are essential for understanding the fate and transport of mercury in the environment. nih.gov
Laser-Based Isotope Selectivity
Laser-based techniques have been developed to achieve isomerically selective photoionization of Mercury-197, allowing for the separation of its nuclear ground state (¹⁹⁷ᵍHg, half-life of 64 hours) from its isomeric state (¹⁹⁷ᵐHg, half-life of 24 hours). aip.org This separation is possible due to the effect of nuclear angular momentum on the hyperfine structure of the atom's optical spectrum, which can be exploited by precisely tuned lasers. aip.org
The technique of doubly resonant three-step laser photoionization has been successfully demonstrated for this purpose. aip.orgaip.org This process involves a sequence of excitations to selectively ionize atoms containing a specific nuclear isomer while leaving others, including stable mercury isotopes, in their neutral state. aip.org The excitation sequence proceeds via intermediate atomic levels. A common pathway involves:
Excitation from the 6¹S₀ ground state to the 6³P₁ state using a tunable laser at approximately 254 nm. aip.org
A second excitation from the 6³P₁ state to the 8¹S₀ state with another tunable laser at around 286 nm. aip.org
Ionization from the 8¹S₀ state to Hg⁺ using a third laser, for example, a 532 nm laser. aip.org
The hyperfine splittings in the optical spectrum of ¹⁹⁷Hg are particularly favorable for selective excitation. aip.org The ground state (¹⁹⁷ᵍHg) has a nuclear spin of 1/2-, while the isomeric state (¹⁹⁷ᵐHg) has a spin of 13/2+. aip.org This difference in nuclear spin leads to distinct hyperfine structures in the 6³P₁ state, allowing the 254 nm laser to be tuned to excite only one of the isomers. aip.orgaip.org While the first excitation step (254 nm) alone can provide some separation if only ¹⁹⁷Hg is present, the combined excitation of both the 254 nm and 286 nm steps is required to achieve a clean separation of ¹⁹⁷ᵐHg from large quantities of other mercury isotopes. aip.org Once selectively ionized, the desired isomer can be separated from neutral atoms using an electric field. aip.org
| Step | Transition | Wavelength | Reference |
|---|---|---|---|
| 1. First Resonant Excitation | 6¹S₀ → 6³P₁ | ~254 nm (Tunable) | aip.org |
| 2. Second Resonant Excitation | 6³P₁ → 8¹S₀ | ~286 nm (Tunable) | aip.org |
| 3. Ionization | 8¹S₀ → Hg⁺ | 532 nm | aip.org |
Resonant Laser Ionization Spectroscopy (RIS), also known as Resonance Ionization Spectroscopy, is a highly sensitive and selective technique that forms the basis for the isomer-specific analysis of this compound. icm.edu.pl The fundamental principle of RIS involves the use of one or more tunable lasers to excite an atom stepwise through its resonant energy levels, ultimately leading to its ionization. icm.edu.plsif.it An ion or an electron is then detected, which can be done with much higher efficiency than detecting photons, making RIS an extremely sensitive method suitable for detecting very rare atoms. icm.edu.pl
The key advantages of RIS are its elemental and isotopic selectivity, which arise from the resonance condition required at each excitation step. icm.edu.plresearchgate.net Only atoms whose transition energies precisely match the laser's photon energy will be excited, effectively discriminating against other elements or isotopes. icm.edu.pl For ¹⁹⁷Hg, this principle is extended to achieve isomer selectivity, as the distinct hyperfine structures of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg allow for their differential excitation. aip.org
The process typically involves multiple steps:
Resonant Excitation: One or more photons from tunable lasers are absorbed by the atom, promoting it to successively higher-energy excited states. icm.edu.pl
Ionization: From the final excited state, the atom is ionized. This can be achieved through several pathways, including non-resonant photoionization, excitation to an auto-ionizing state, or field ionization of a high-lying Rydberg state. sif.it
To further enhance selectivity, RIS is often combined with mass spectrometry in a technique known as Resonance Ionization Mass Spectrometry (RIMS). icm.edu.plnih.gov In RIMS, the ions created by the resonant laser process are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. icm.edu.pldntb.gov.ua This combination provides both isotopic selectivity from the laser ionization step and mass-based separation, which is highly effective at eliminating isobaric interference (interference from atoms of other elements that have the same mass). icm.edu.pl The application of RIMS to ¹⁹⁷Hg allows for the unambiguous identification and separation of its isomers from a complex mixture of other mercury isotopes. aip.orgaip.org
Coordination Chemistry and Ligand Interaction Studies (Non-Biological System Focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the coordination chemistry of mercury, providing detailed insights into the structure, dynamics, and ligand interactions of its complexes in solution. huji.ac.ilrsc.org While this compound is primarily used as a radiotracer, studies of mercury complexation by NMR typically utilize the stable, NMR-active isotope Mercury-199 (¹⁹⁹Hg). huji.ac.ilnih.gov ¹⁹⁹Hg is a spin-1/2 nucleus with a natural abundance of nearly 17%, and it yields sharp signals over a very wide chemical shift range, making it the mercury nucleus of choice for high-resolution NMR. huji.ac.ilnih.gov The other NMR-active isotope, ²⁰¹Hg, is a quadrupolar nucleus that generally produces signals too broad to be observed in high-resolution NMR. huji.ac.il
The ¹⁹⁹Hg chemical shift (δHg) is exceptionally sensitive to the coordination environment, including ligand type, coordination number, and binding geometry. nih.govresearchgate.net This sensitivity allows for detailed characterization of mercury complexes with various ligands. A significant area of study involves the interaction of mercury(II) with soft donor ligands, particularly those containing sulfur, such as thiolates. nih.govnih.govresearchgate.net The biological chemistry of mercury is dominated by its coordination to cysteine thiolate groups, making the study of simpler mercury-thiolate complexes crucial for understanding its behavior. researchgate.netresearchgate.netnih.gov
¹⁹⁹Hg NMR studies have been used to characterize Hg(II)-thiolate complexes with different coordination numbers (2, 3, and 4-coordinate). nih.govacs.org The chemical shift is found to be particularly sensitive to the mercury-sulfur (Hg-S) bond length. nih.govacs.org Computational studies using Density Functional Theory (DFT) have shown that the Hg shielding constant is strongly dependent on the Hg-S distance, while being less sensitive to changes in bond angles. nih.govarxiv.org
In addition to thiolates, the coordination of mercury(II) with other ligands, such as phosphines, has been extensively studied. acs.org Multinuclear NMR experiments, including ³¹P and ¹⁹⁹Hg NMR, have been used to characterize complexes like [HgX₂·L₂] (where X is a halide and L is a bidentate phosphine ligand), revealing details about their pseudotetrahedral geometry in solution. acs.org Furthermore, indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), can be used to measure ¹⁹⁹Hg NMR spectra by detecting the signal through coupled protons (¹H), offering a significant enhancement in sensitivity for species like methylmercury complexes. nih.gov
| Compound Type | Coordination Environment Example | Approximate ¹⁹⁹Hg Chemical Shift (δ, ppm) vs. Me₂Hg | Reference |
|---|---|---|---|
| Organomercurials | R₂Hg | 0 to -1000 | huji.ac.il |
| Organomercury Halides | RHgX | -600 to -1600 | huji.ac.il |
| Mercury(II) Halides | HgX₂ | -1000 to -1600 | huji.ac.il |
| Mercury(II) Thiolates | Hg(SR)₂ | -300 to -1300 | nih.govacs.org |
| Mercury(II) Phosphine Complexes | [HgX₂(PR₃)₂] | -800 to -1500 | acs.org |
| Aqueous Hg(II) Ion | [Hg(H₂O)₆]²⁺ | ~ -2400 | researchgate.net |
Note: Chemical shifts are highly dependent on solvent, concentration, and specific ligand structure. Ranges are approximate.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Bonding Characterization
Density Functional Theory (DFT) has become an indispensable computational tool for investigating the structural and electronic properties of mercury complexes. researchgate.netnih.gov These calculations provide a molecular-level understanding that complements experimental data, offering insights into coordination environments, bond characteristics, and the stability of different isomeric forms of a complex. rsc.orgunipd.it
In the context of this compound, DFT calculations have been employed to:
Characterize Bonding: The nature of the bonds between mercury and the donor atoms of a ligand (e.g., sulfur, nitrogen, oxygen) can be analyzed. DFT helps in understanding the covalent versus ionic character of these bonds and can explain why certain donor atoms, like the soft Lewis base sulfur, are preferred by the soft Lewis acid Hg²⁺. unipd.itresearchgate.net Calculations have shown that electron-donating groups can have a stabilizing effect on Hg(II)-thiol complexes, while electron-withdrawing groups can be destabilizing. researchgate.net
Explain Experimental Observations: DFT calculations have been used to rationalize differing radiochemical yields observed experimentally. For example, in a study of cyclen-based chelators, DFT was used to understand the differences in labeling efficiency between various commercial ligands and their bifunctional counterparts. nih.govfrontiersin.org The calculations can reveal subtle structural and electronic differences that govern the success of the radiolabeling process.
Predict Stability: The relative energies of different potential structures and conformers can be calculated to predict the most stable form of a mercury-ligand complex. researchgate.netacs.org This theoretical insight guides the design of ligands that are pre-organized for optimal and stable coordination with the mercury ion.
For example, DFT studies on complexes with N₂S₄ macrocycles revealed successful complexation with the Hg²⁺ ion, providing a theoretical basis for their potential use as chelators for ¹⁹⁷ᵐ/ᵍHg. rsc.org Similarly, investigations into sulfur-containing cyclen-based macrocycles like DO4S, DO3S, and DO2A2S have utilized DFT alongside experimental methods to provide a comprehensive characterization of the coordination chemistry. acs.org
Investigation of Mercury-Ligand Thermodynamic Stability in Aqueous Media
The thermodynamic stability of a metal-ligand complex is a critical parameter for its potential use in radiopharmaceuticals. It describes the strength of the interaction between the metal ion and the chelator at equilibrium. For this compound, the development of chelators that form highly stable complexes is paramount to prevent the release of the radionuclide in vivo.
A comprehensive study of a series of cyclen-based macrocycles with sulfur-containing side arms (DO4S, DO3S, and DO2A2S) was conducted to determine their thermodynamic stability with Hg²⁺ in aqueous solution. acs.org Potentiometric titrations were used to determine the protonation constants of the ligands and the stability constants of their 1:1 complexes with mercury.
The results demonstrated that these sulfur-rich ligands form exceptionally stable complexes with Hg²⁺, with stability constants (log β) significantly higher than that of the widely used chelator DOTA. acs.org This enhanced stability is attributed to the favorable interaction between the soft Hg²⁺ ion and the soft sulfur donor atoms of the ligand side arms. unipd.it The high thermodynamic stability suggests these complexes are less likely to dissociate under physiological conditions.
| Ligand | log β (HgL) | Reference |
|---|---|---|
| DO4S | 31.43 ± 0.06 | acs.org |
| DO3S | 29.2 ± 0.1 | acs.org |
| DO2A2S | 32.0 ± 0.2 | acs.org |
| DOTA | 24.3 ± 0.2 | acs.org |
| cyclen | 24.0 ± 0.1 | acs.org |
Study of Metal-Ligand Kinetic Inertness
While thermodynamic stability indicates the position of equilibrium, kinetic inertness describes the rate at which a complex dissociates or undergoes ligand exchange reactions. libretexts.org A complex can be thermodynamically stable but kinetically labile, meaning it can break down quickly. For a radiopharmaceutical, high kinetic inertness is essential to ensure the radiometal remains chelated until it reaches its target and decays.
The kinetic inertness of this compound complexes is typically evaluated through in vitro challenge assays. These experiments expose the radiolabeled complex to conditions that mimic the biological environment, such as:
Human Serum: The complex is incubated in human serum to assess its stability in the presence of a multitude of proteins and other potential competing ligands. acs.orgnih.gov
Competing Ligands: The complex is challenged with an excess of strong chelating agents or biologically relevant molecules like glutathione (GSH), which is known to have a high affinity for mercury. nih.govfrontiersin.orgnih.gov
Competing Metal Ions: The stability is tested in the presence of biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) to ensure that the Hg-197 is not displaced from the chelator. rsc.org
Studies have shown promising results for newly developed ligands. The [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC complex was found to be kinetically inert when challenged against human serum and glutathione. nih.govfrontiersin.org Similarly, sulfur-rich complexes like [¹⁹⁷ᵐ/ᵍHg][Hg(N₂S₄-Py)]²⁺ and [¹⁹⁷ᵐ/ᵍHg][Hg(N₂S₄-Thio)]²⁺ remained over 70% intact after 82 hours when competed against various metal ions. rsc.org The radioactive complexes of DO4S, DO3S, and DO2A2S also exhibited decent stability in human serum, with up to 75% remaining intact after 24 hours. acs.org In contrast, a cyclic bisarylmercury compound showed exceptional stability, with only sulfide causing any measurable degradation. nih.gov
| Complex | Challenge Condition | Stability Result | Reference |
|---|---|---|---|
| [¹⁹⁷ᵐ/ᵍHg]Hg-p-SCN-Bn-TCMC | Human Serum, Glutathione | Kinetically inert | nih.govfrontiersin.org |
| [¹⁹⁷ᵐ/ᵍHg][Hg(N₂S₄-Py)]²⁺ | Competing metal ions (82 h) | >70% intact | rsc.org |
| [¹⁹⁷ᵐ/ᵍHg][Hg(N₂S₄-Thio)]²⁺ | Competing metal ions (82 h) | >70% intact | rsc.org |
| [¹⁹⁷ᵐ/ᵍHg]Hg-DO4S/DO3S/DO2A2S | Human Serum (24 h) | Up to 75% intact | acs.org |
| Cyclic Bisarylthis compound | Glutathione (GSH), Trithiol (NS3) | No measurable degradation | nih.gov |
Synthesis and Characterization of Novel Ligands for this compound Complexation
The scarcity of established chelators for mercury has driven research into the design, synthesis, and characterization of novel ligands specifically tailored for this compound. rsc.orgacs.org The central design principle is guided by Pearson's Hard-Soft Acid-Base (HSAB) theory, which predicts that the soft Lewis acid Hg²⁺ will form the most stable complexes with soft Lewis bases, such as sulfur. unipd.it
Recent research has focused on several classes of ligands:
Sulfur-Rich Macrocycles: A significant effort has been directed towards synthesizing macrocyclic ligands incorporating multiple sulfur donor atoms. Examples include derivatives of 1,4,7,10-tetrathia-13-azacyclopentadecane (NS₄) and 18-membered N₂S₄ thiacrowns. nih.govrsc.orgunipd.it These macrocyclic structures are chosen to confer high stability and inertness due to the macrocyclic effect.
Modified Cyclen-Based Chelators: The ubiquitous cyclen backbone, found in chelators like DOTA, has been modified to better suit Hg²⁺ coordination. This involves replacing the "harder" carboxylic acid donor arms of DOTA with "softer" amide or sulfur-containing arms. acs.orgnih.gov For instance, 1,4,7,10-tetrakis-(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane (TCMC) and 1,4,7,10-tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclododecane (DO4S) have been synthesized and evaluated. acs.orgnih.gov
Once synthesized, these new ligands and their non-radioactive mercury complexes are thoroughly characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, often in conjunction with the DFT calculations described earlier. rsc.orgunipd.itacs.org
The ultimate test for these ligands is their ability to be radiolabeled with this compound. Radiolabeling studies are performed to optimize conditions (e.g., pH, temperature, ligand concentration) and determine the radiochemical yield (RCY). High RCY under mild conditions is a desirable trait for any potential radiopharmaceutical chelator.
| Ligand | Conditions | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|
| DOTA | 10⁻⁴ M, 80°C | 0%–6% | nih.gov |
| TCMC (DOTAM) | 10⁻⁴ M, 80°C | 0%–6% | nih.gov |
| p-SCN-Bn-DOTA | 10⁻⁴ M, 80°C | 70.9% ± 1.1% | nih.govfrontiersin.org |
| p-SCN-Bn-TCMC | 10⁻⁴ M, 80°C | 100% ± 0.0% | nih.govfrontiersin.org |
| DO4S | pH 7, 50°C | Quantitative | acs.org |
| DO3S | pH 7, 50°C | Quantitative | acs.org |
| DO2A2S | pH 7, 50°C | Quantitative | acs.org |
Future Directions in Mercury 197 Research
Advancements in High-Purity Isotope Production Techniques
A critical requirement for the broader application of ¹⁹⁷Hg, particularly in medicine, is the availability of the radioisotope with high radionuclidic and chemical purity. nih.gov Current production methods primarily involve the proton or deuteron (B1233211) irradiation of natural gold (¹⁹⁷Au). nih.govresearchgate.net The ¹⁹⁷Au(p,n)¹⁹⁷m/gHg reaction, utilizing a cyclotron, is a common method. nih.govnih.gov
Future advancements are expected to focus on optimizing these production routes to achieve higher specific activity and purity. researchgate.net This includes exploring alternative irradiation targets and refining separation techniques. Research into the irradiation of gold nanoparticles suspended in a liquid is one such innovative approach. nih.gov Furthermore, developing more efficient methods to separate ¹⁹⁷Hg from the gold target is crucial. nih.gov Techniques like liquid-liquid extraction and the use of various extraction chromatographic resins are being investigated to improve separation efficiency and yield a high-purity product. researchgate.netnih.gov Another production route involves neutron irradiation of ¹⁹⁶Hg, though this can lead to lower specific activity or an isotopically contaminated product. researchgate.netiaea.org
Table 1: Production Reactions for Mercury-197
| Reaction | Projectile | Target | Product |
|---|---|---|---|
| (p,n) | Proton | ¹⁹⁷Au | ¹⁹⁷Hg |
| (d,2n) | Deuteron | ¹⁹⁷Au | ¹⁹⁷Hg |
| (n,γ) | Neutron | ¹⁹⁶Hg | ¹⁹⁷Hg |
Exploration of Novel Analytical Frontiers for Isotope Traceability
The ability to accurately trace the movement and transformation of mercury in various systems is essential for environmental and toxicological studies. ¹⁹⁷Hg serves as a valuable radiotracer for this purpose due to its high specific activity and the absence of natural background levels, which helps to avoid contamination and detection limit issues. researchgate.net
Future research will likely focus on developing more sensitive and precise analytical techniques for tracking ¹⁹⁷Hg. This includes the advancement of online gas-phase isotope dilution mass spectrometry (IDMS) for the accurate quantification of gaseous mercury, which is critical for environmental monitoring. rsc.org The use of ¹⁹⁷Hg as a radiotracer has already proven effective in validating the efficiency of mercury vapor generation for such analytical methods. rsc.org Continued innovation in detector technology, such as the use of high-purity germanium detectors for measuring the gamma and X-ray emissions from ¹⁹⁷Hg decay, will further enhance traceability in complex environmental samples. researchgate.net The development of these methods will improve the comparability and traceability of mercury measurements globally, which is vital for monitoring and reducing atmospheric mercury pollution. rsc.org
Continued Development of Theoretical Models for Nuclear Interactions
Accurate theoretical models are fundamental to understanding and predicting the nuclear reactions involved in the production of ¹⁹⁷Hg and its subsequent decay. researchgate.netusp.br These models, such as the statistical model and coupled-channel optical models, are used to calculate reaction cross-sections and excitation functions. tandfonline.comosti.gov
A key area for future development is the refinement of these models to better match experimental data. researchgate.nettandfonline.com For isotopes like ¹⁹⁷Hg, where experimental data for certain energy ranges may be limited, theoretical models are essential for predicting cross-sections. tandfonline.com The ongoing development of nuclear theory, including ab initio approaches that aim to be more predictive, will provide more accurate inputs for these models. ectstar.eu These advancements are crucial for optimizing the production of ¹⁹⁷Hg and for its potential applications in fields like nuclear medicine, where precise dosimetry calculations are required. nih.gov The study of nuclear collisions and reaction dynamics, particularly for weakly bound systems, will also contribute to a more comprehensive understanding of the nuclear properties of ¹⁹⁷Hg. ectstar.eu
Expansion of this compound Application in Fundamental Chemical and Environmental Tracer Studies
The unique properties of ¹⁹⁷Hg make it a powerful tool for fundamental research in both chemistry and environmental science. ontosight.aiontosight.ai Its use as a radiotracer has been instrumental in studying mercury transformation processes like methylation and demethylation in sediments and soils. iaea.orgresearchgate.net The high specific activity of ¹⁹⁷Hg allows for experiments to be conducted at environmentally relevant concentrations. researchgate.net
Future applications are expected to expand into new areas of research. In fundamental chemistry, the development of stable ligands for ¹⁹⁷Hg is a significant area of interest, which could enable its use in vivo for imaging and therapy. nih.govresearchgate.net In environmental science, there is a need for more research on the scalability of mercury-treating nature-based solutions, and ¹⁹⁷Hg could be a valuable tool in these investigations. mdpi.com Furthermore, the use of stable mercury isotopes is already widespread in tracing mercury sources and cycling in the environment, and ¹⁹⁷Hg can complement these studies by providing a means to investigate specific processes without interference from existing mercury pools. sunderlandlab.orgacs.org Continued research using ¹⁹⁷Hg as a tracer will be vital for understanding mercury's biogeochemical cycles and for developing effective remediation strategies.
Q & A
Q. What are the key nuclear properties of Mercury-197, and how do they influence its detection in experimental settings?
this compound (Hg-197) has a half-life of 2.7 days and emits gamma radiation via electron capture, with photon energies primarily in the 68–77 keV range . Its low-energy photons necessitate high-efficiency detectors (e.g., sodium iodide scintillators) for accurate measurement. Detection methodologies must account for Compton scattering and background noise, particularly in clinical or environmental samples . Calibration protocols should include energy resolution adjustments and shielding to minimize interference from higher-energy isotopes like Hg-203 .
Q. How is this compound synthesized, and what quality control measures are critical for radiopharmaceutical applications?
Hg-197 is produced via neutron bombardment of natural mercury-196 (Hg-196) targets in nuclear reactors. Post-irradiation, chemical purification (e.g., distillation or ion-exchange chromatography) is required to remove contaminants like Hg-203, which emits higher-energy gamma rays (279 keV) . Quality control involves gamma spectroscopy to verify isotopic purity and activity measurements using dose calibrators traceable to NIST standards .
Q. What are the primary clinical applications of this compound, and how do experimental protocols optimize its use?
Hg-197 is historically used as a radiotracer in chlormerodrin compounds for brain tumor localization. Protocols involve intravenous administration followed by gamma-camera imaging at 24–48 hours post-injection. Key parameters include patient-specific dosimetry (e.g., 200–400 μCi/kg) and standardized region-of-interest (ROI) analysis to distinguish tumor uptake from background .
Advanced Research Questions
Q. How do experimental results resolve contradictions in the comparative efficacy of Hg-197 versus Hg-203 for brain imaging?
Discrepancies in early studies arose from variations in detector calibration and isotope purity. For example, Hg-197’s lower photon energy (68–77 keV) results in higher detection efficiency in sodium iodide systems, yielding 1.5x higher count rates than Hg-203 in air-equivalent phantoms. However, tissue attenuation reduces this advantage to 1.32x at 1 cm depth . Clinical trials show comparable tumor localization accuracy (80–84%) for both isotopes, but Hg-197’s shorter half-life reduces patient radiation exposure .
Q. What methodological approaches address conflicting data on Hg-197’s environmental methylation pathways?
Isotopic tracer studies using Hg-197 (radioisotope) and Hg-199 (stable isotope) in sediment-water systems can quantify methylation rates. Controlled experiments require anaerobic conditions, microbial activity monitoring (e.g., sulfate-reducing bacteria), and speciation analysis via gas chromatography–ICP-MS. Confounding factors like organic matter content and pH must be standardized to reconcile divergent results .
Q. How can researchers optimize Hg-197-based radiopharmaceuticals for modern imaging technologies (e.g., SPECT/CT)?
Advanced protocols incorporate Monte Carlo simulations to model photon attenuation in heterogeneous tissues and optimize collimator design. For SPECT/CT, iterative reconstruction algorithms (e.g., OSEM) improve spatial resolution by correcting for scatter and attenuation artifacts. Preclinical validation should include phantom studies with Hg-197-chlormerodrin to validate quantitative accuracy against MRI or histopathology .
Methodological Guidelines
- Data Contradiction Analysis : When conflicting results arise (e.g., variable tumor detection rates), systematically compare experimental parameters: isotope purity, detector geometry, and biological half-life of the tracer .
- Experimental Design : For environmental studies, use dual-isotope (Hg-197/Hg-199) labeling to distinguish biotic vs. abiotic methylation pathways .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-subject variability in clinical trials, with significance thresholds set at p < 0.05 after Bonferroni correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
